molecular formula C10H13NO2S B11806714 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone

1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone

Cat. No.: B11806714
M. Wt: 211.28 g/mol
InChI Key: ZNPNQRNVRWBQPL-UHFFFAOYSA-N
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Description

1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is a chemical compound with the molecular formula C10H15NO2S. It is a derivative of thiazole and tetrahydropyran, which are both significant in various chemical and biological applications. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone typically involves the reaction of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide with Methylmagnesium Bromide. The reaction is carried out in a dry reaction flask with tetrahydrofuran as the solvent. The mixture is cooled to -60°C, and the reagent is added slowly over a period of 8 minutes. The temperature is then gradually increased to 0°C over 6 hours, followed by dilution with water and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is unique due to the combination of the tetrahydropyran and thiazole rings, which confer specific chemical and biological properties. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

1-[2-(oxan-4-yl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C10H13NO2S/c1-7(12)9-6-14-10(11-9)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3

InChI Key

ZNPNQRNVRWBQPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)C2CCOCC2

Origin of Product

United States

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